molecular formula C16H17NO3 B14064888 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- CAS No. 102430-68-2

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-

Cat. No.: B14064888
CAS No.: 102430-68-2
M. Wt: 271.31 g/mol
InChI Key: WEQOPZCFAOUMAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenyl-substituted benzazepine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, reduced benzazepine compounds, and substituted benzazepine derivatives .

Scientific Research Applications

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- has several scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways . The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- include :

    Fenoldopam: A selective dopamine receptor agonist with similar structural features.

    SKF 38393: Another benzazepine derivative with dopamine receptor activity.

    6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol: A halogenated analogue with distinct pharmacological properties.

Uniqueness

The uniqueness of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

102430-68-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)14-9-17-6-5-11-7-15(19)16(20)8-13(11)14/h1-4,7-8,14,17-20H,5-6,9H2

InChI Key

WEQOPZCFAOUMAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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